molecular formula C14H16ClNO4S2 B2872365 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide CAS No. 1351601-05-2

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide

Cat. No. B2872365
CAS RN: 1351601-05-2
M. Wt: 361.86
InChI Key: QAWDYISJKWSDKG-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide, also known as THPPMS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antitumor Properties

Compounds from sulfonamide-focused libraries, including derivatives similar to 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide, have been evaluated for their antitumor capabilities. Specifically, certain sulfonamides have progressed to clinical trials due to their potent cell cycle inhibition properties. These compounds disrupt tubulin polymerization or induce antiproliferative effects, leading to a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. High-density oligonucleotide microarray analysis has further characterized these antitumor sulfonamides, revealing their essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Photosensitizers in Photodynamic Therapy

New derivatives of benzenesulfonamide have shown significant potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT. Their effectiveness in generating singlet oxygen makes them valuable for further development as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Chlorinating Reagent

N-chloro-N-methoxybenzenesulfonamide, closely related to the queried compound, serves as a reactive chlorinating reagent. Its simplicity and high yield production have made it useful in chlorinating various organic substrates, including 1,3-diketones, β-keto esters, and phenols, yielding chlorinated products in good to high yields. This demonstrates the compound's versatility in synthetic chemistry applications (Xiao-Qiu Pu et al., 2016).

Antifungal Activity

A series of novel azetidin-2-ones, including 4-(3-chloro-2-(4-hydroxy-3-methoxybenzyllidene)-4-oxoazetidin-1-yl)amino-N-(substituted) benzenesulfonamide, have been synthesized and shown potent antifungal activity against Aspergillus niger & Aspergillus flavus. These findings suggest significant structure-activity relationship (SAR) trends, indicating the compound's potential in developing new antifungal agents (Gupta & Halve, 2015).

Hypoglycemic Agents

The synthesis of 2-hydroxybenzenesulfonamides has been explored in the development of 2-alkyl, aryl, benzyl, or substituted amino-1, 4, 3-benzoxathiazine-4, 4-dioxides as potential hypoglycemic agents. This research contributes to the understanding of novel chemical structures for treating diabetes (Suzue & Irikura, 1968).

properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S2/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWDYISJKWSDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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